N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide
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Overview
Description
N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide is a heterocyclic compound that features both pyrrole and thiophene rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in fields such as organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide typically involves the condensation of a pyrrole derivative with a thiophene derivative under specific conditions. One common method includes the use of a base to facilitate the reaction between 2-(1H-pyrrol-1-yl)thiophene and prop-2-enamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide: Unique due to the presence of both pyrrole and thiophene rings.
Thiophene derivatives: Known for their applications in organic electronics and materials science.
Pyrrole derivatives: Widely studied for their biological activities and use in drug development.
Uniqueness
The combination of pyrrole and thiophene rings in this compound provides a unique structural framework that enhances its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2411198-40-6 |
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Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.3 |
Purity |
95 |
Origin of Product |
United States |
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